Cas no 132794-08-2 (4-Chloro-2,5-difluorobenzoyl chloride)

4-Chloro-2,5-difluorobenzoyl chloride is a versatile aromatic acyl chloride used primarily as an intermediate in organic synthesis. Its key advantages include high reactivity due to the presence of both acyl chloride and halogen substituents, facilitating efficient acylation and nucleophilic substitution reactions. The difluoro and chloro groups enhance its utility in pharmaceutical and agrochemical applications, enabling precise structural modifications. The compound exhibits stability under controlled conditions, ensuring consistent performance in multi-step syntheses. Its well-defined molecular structure allows for predictable reactivity, making it valuable for constructing complex heterocycles and functionalized aromatics. Proper handling under inert atmospheres is recommended due to moisture sensitivity.
4-Chloro-2,5-difluorobenzoyl chloride structure
132794-08-2 structure
Product Name:4-Chloro-2,5-difluorobenzoyl chloride
CAS No:132794-08-2
MF:C7H2Cl2F2O
MW:210.992987155914
MDL:MFCD00236600
CID:64220
PubChem ID:2736498
Update Time:2025-06-12

4-Chloro-2,5-difluorobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2,5-difluorobenzoyl chloride
    • Benzoyl chloride, 4-chloro-2,5-difluoro- (9CI)
    • 4-Chloro-2,5-difluorobenzoylchloride97%
    • 4-Chloro-2,5-difluorobenzoyl chloride 97%
    • BENZOYL CHLORIDE, 4-CHLORO-2,5-DIFLUORO-
    • DFLRZGOHFNFBQS-UHFFFAOYSA-N
    • PS-10691
    • MFCD00236600
    • DTXSID00371404
    • 4-chloro-2,5-difluoro-benzoyl chloride
    • AKOS015850078
    • EN300-3266618
    • 132794-08-2
    • SCHEMBL9793665
    • FT-0618000
    • A806499
    • DB-042137
    • 4-Chloro-2,5-difluorobenzoylchloride
    • MDL: MFCD00236600
    • Inchi: 1S/C7H2Cl2F2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H
    • InChI Key: DFLRZGOHFNFBQS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C(=O)Cl)C=C1F)F

Computed Properties

  • Exact Mass: 209.94500
  • Monoisotopic Mass: 209.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.548
  • Boiling Point: 210.5°Cat760mmHg
  • Flash Point: 81.1°C
  • PSA: 17.07000
  • LogP: 2.99720
  • Solubility: Not determined

4-Chloro-2,5-difluorobenzoyl chloride Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:3265
  • Hazard Category Code: 34-36/37/38
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C Xi
  • HazardClass:IRRITANT, CORROSIVE
  • Risk Phrases:R34

4-Chloro-2,5-difluorobenzoyl chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Chloro-2,5-difluorobenzoyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:132794-08-2)4-Chloro-2,5-difluorobenzoyl chloride
Order Number:A806499
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):182.0
Email:sales@amadischem.com

Additional information on 4-Chloro-2,5-difluorobenzoyl chloride

Introduction to 4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2)

4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro and two fluoro substituents on the benzene ring, along with a benzoyl chloride functional group. The combination of these substituents imparts specific chemical properties that make it a valuable reagent in various synthetic pathways.

The chemical structure of 4-Chloro-2,5-difluorobenzoyl chloride is represented by the formula C8H3ClF2O. The presence of the chlorine and fluorine atoms on the aromatic ring enhances its reactivity and selectivity in chemical reactions, making it an ideal candidate for the synthesis of complex organic molecules. The benzoyl chloride group, on the other hand, provides a reactive site for nucleophilic acyl substitution reactions, which are fundamental in organic synthesis.

In recent years, 4-Chloro-2,5-difluorobenzoyl chloride has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are known to improve the metabolic stability and bioavailability of drugs, making them highly desirable in drug design. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 4-Chloro-2,5-difluorobenzoyl chloride in the synthesis of a novel class of antiviral agents with enhanced efficacy against RNA viruses.

The synthetic versatility of 4-Chloro-2,5-difluorobenzoyl chloride extends beyond pharmaceutical applications. It is also used in the preparation of fluorinated polymers and fluorinated materials, which have applications in various industries, including electronics and materials science. The unique electronic properties of fluorine atoms contribute to the improved performance of these materials, such as increased thermal stability and reduced surface energy.

In terms of chemical synthesis, 4-Chloro-2,5-difluorobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. This method is widely used due to its simplicity and high yield. Another method involves the direct chlorination and fluorination of benzene followed by conversion to the acyl chloride using thionyl chloride or phosphorus pentachloride (PCl5). These synthetic routes have been optimized to ensure high purity and yield, making 4-Chloro-2,5-difluorobenzoyl chloride readily available for research and industrial applications.

The safety and handling of 4-Chloro-2,5-difluorobenzoyl chloride are important considerations due to its reactivity and potential hazards. It is recommended to handle this compound under inert conditions to prevent hydrolysis or other side reactions. Proper personal protective equipment (PPE) should be used, including gloves, goggles, and a fume hood to minimize exposure risks.

In conclusion, 4-Chloro-2,5-difluorobenzoyl chloride (CAS No. 132794-08-2) is a valuable reagent with a wide range of applications in chemical synthesis and pharmaceutical research. Its unique chemical structure and properties make it an essential component in the development of novel compounds with enhanced functionalities. Ongoing research continues to explore new applications and synthetic methods for this compound, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132794-08-2)4-Chloro-2,5-difluorobenzoyl chloride
A806499
Purity:99%
Quantity:5g
Price ($):182.0
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